

Toxicological Profile of 2-Amino-4,6-dinitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dinitrotoluene

Cat. No.: B165273

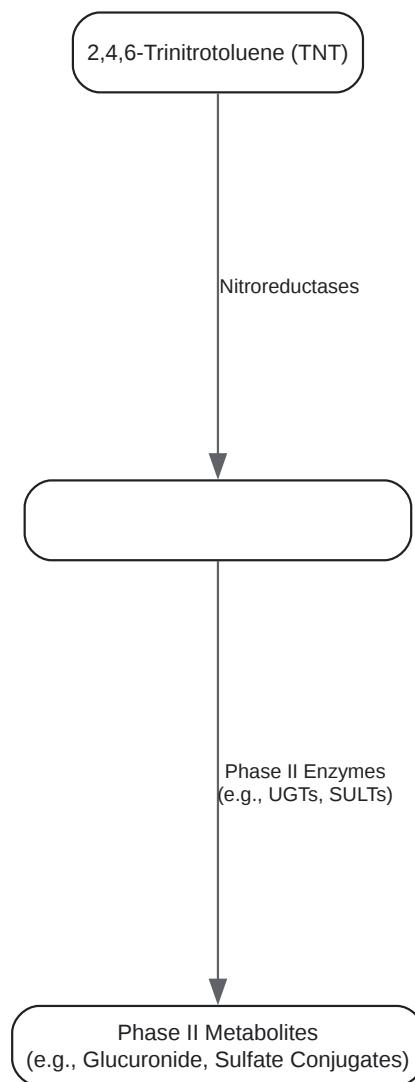
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dinitrotoluene (2A-DNT) is a significant environmental contaminant and a primary metabolite of the explosive 2,4,6-trinitrotoluene (TNT). Understanding its toxicological profile is crucial for assessing the risks it poses to human health and the environment. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of 2A-DNT, with a focus on its acute and subchronic toxicity, genotoxicity, and mechanisms of action. This document summarizes key quantitative data, outlines typical experimental protocols for toxicological assessment, and visualizes the compound's metabolic formation and implicated signaling pathways. While dedicated long-term toxicity and carcinogenicity studies on 2A-DNT are limited, this guide synthesizes available information to support further research and risk assessment efforts.

Chemical and Physical Properties


2-Amino-4,6-dinitrotoluene is a solid, yellow powder. It is a primary degradation product of TNT, formed through the microbial reduction of one of the nitro groups.[\[1\]](#)

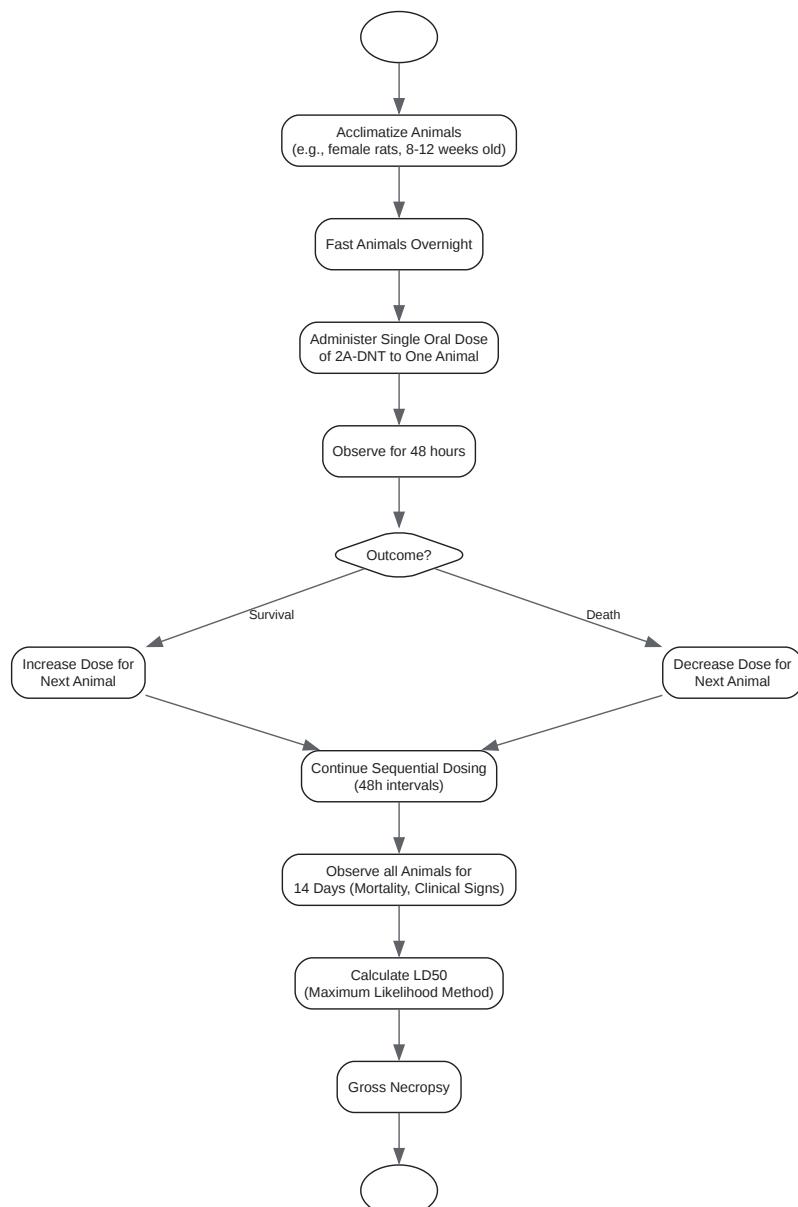
Property	Value
CAS Registry Number	35572-78-2
Molecular Formula	C ₇ H ₇ N ₃ O ₄
Molecular Weight	197.15 g/mol
Appearance	Yellow powder [1]
Synonyms	2-Methyl-3,5-dinitrobenzenamine, 3,5-Dinitro-o-toluidine, 2A-DNT [1]

Toxicokinetics and Metabolism

2A-DNT is a major metabolite of TNT found in the urine of workers exposed to TNT.[\[2\]](#) The primary metabolic pathway for the formation of 2A-DNT from TNT is the reduction of a nitro group to an amino group.[\[2\]](#)

While the complete metabolic fate of 2A-DNT is not fully elucidated, it is understood that it can undergo further metabolic transformations. For instance, in a study on the metabolism of 2,4,6-trinitrotoluene, it was noted that the formation of aminodinitrotoluenes is a key step.[\[2\]](#) Further metabolism of related amino-nitroaromatic compounds can involve N-acetylation and hydroxylation.[\[3\]](#) Phase II metabolism of xenobiotics typically involves conjugation reactions, such as glucuronidation, sulfation, and glutathione conjugation, to increase water solubility and facilitate excretion.[\[4\]](#)[\[5\]](#) It is plausible that 2A-DNT undergoes similar phase II conjugation reactions.

[Click to download full resolution via product page](#)**Figure 1:** Metabolic formation of **2-Amino-4,6-dinitrotoluene** from TNT.


Acute Toxicity

The acute toxicity of 2A-DNT has been evaluated in several species. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.

Species	Route	LD50	Reference
Rat	Oral	959-2240 mg/kg	[6]
Mouse	Oral	1342-1722 mg/kg	[6]
Northern Bobwhite (<i>Colinus virginianus</i>)	Oral	1167 mg/kg	[7][8]
Western Fence Lizard (<i>Sceloporus occidentalis</i>)	Oral	1406 mg/kg (male), 1867 mg/kg (female)	[8][9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

A common method for determining the LD50 is the Up-and-Down Procedure (OECD Test Guideline 425).

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for an acute oral toxicity study.

Subchronic Toxicity

Subchronic toxicity studies provide information on the effects of repeated exposure to a substance over a longer period.

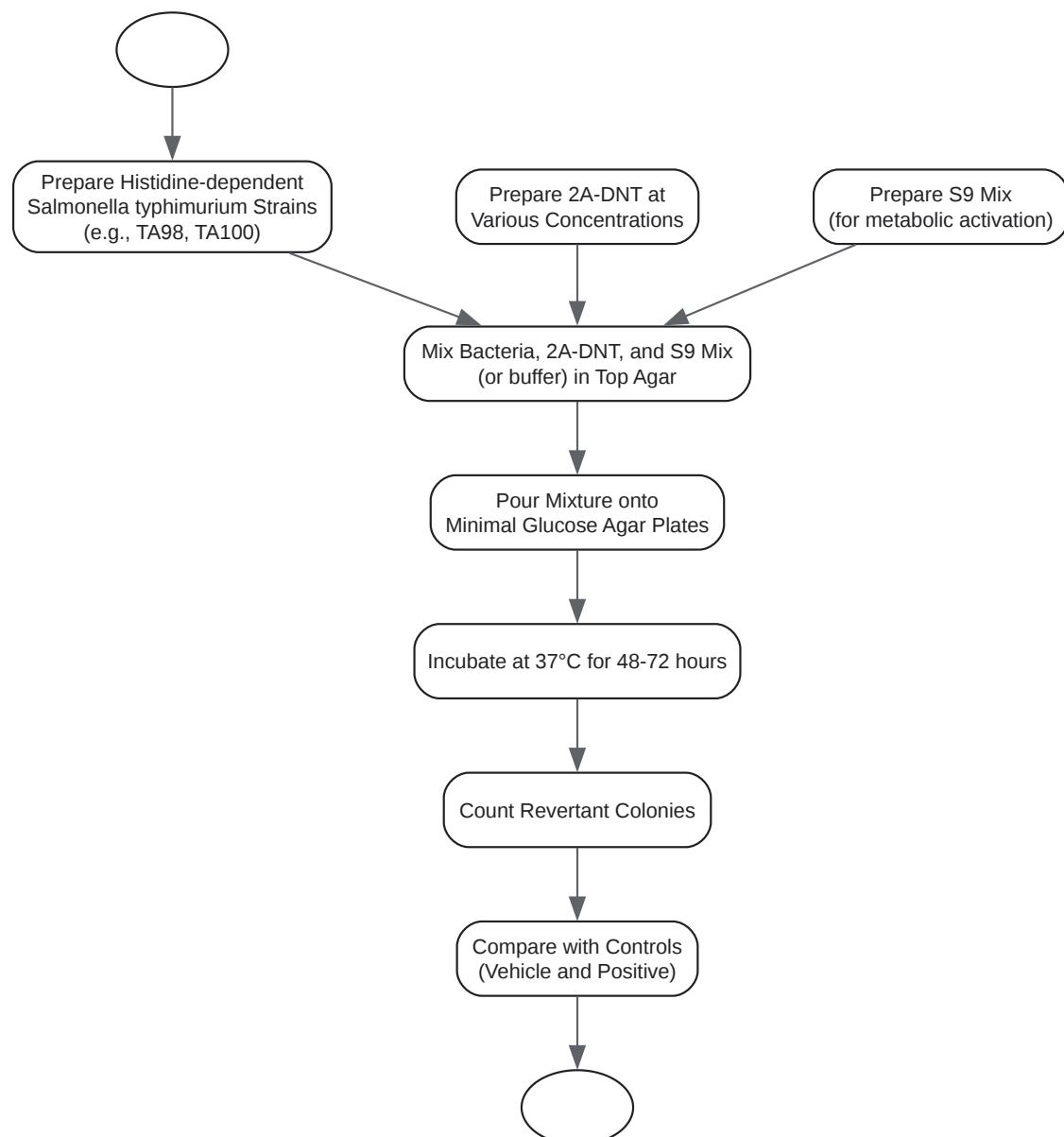
Species	Duration	NOAEL	LOAEL	Endpoints	Reference
Northern Bobwhite (<i>Colinus virginianus</i>)	60 days	3 mg/kg/day	14 mg/kg/day	Mortality	[7] [8]
Western Fence Lizard (<i>Sceloporus occidentalis</i>)	60 days	5 mg/kg-d	15 mg/kg-d	Survival, body weight loss, reduced food intake, changes in liver, kidney, and testes, increased blood urea nitrogen	[9]

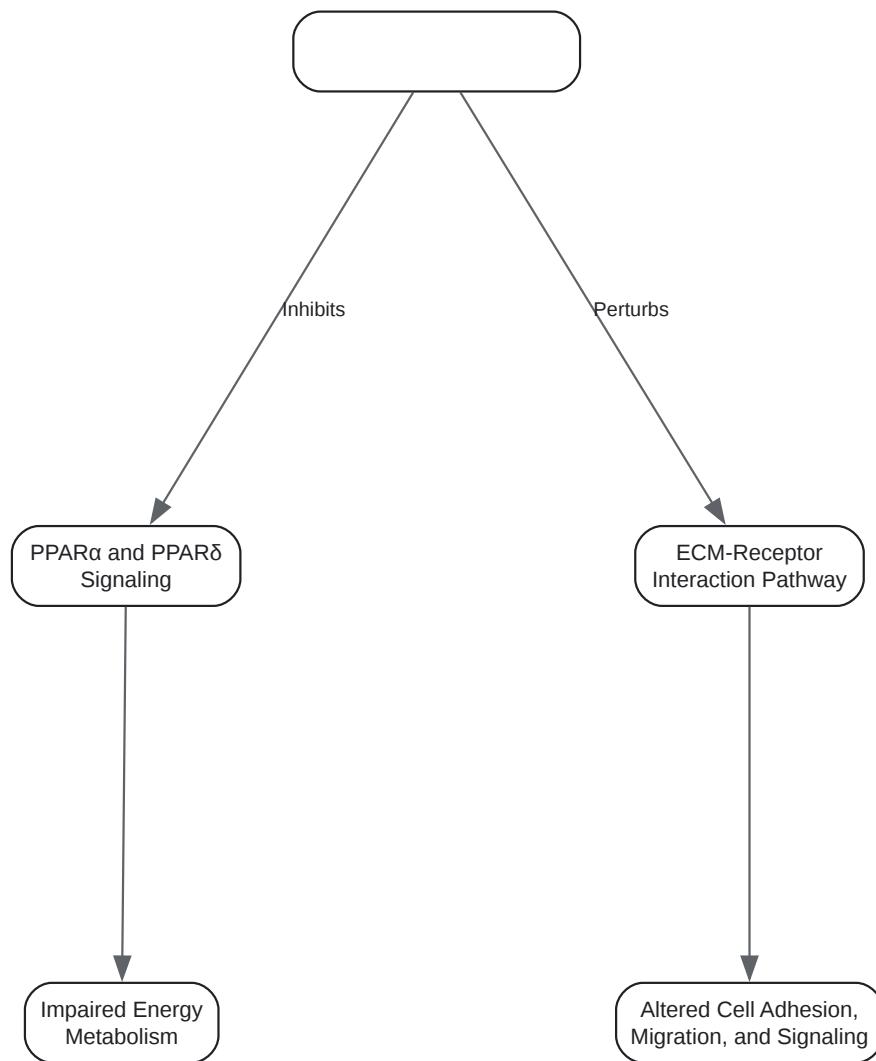
Experimental Protocol: 60-Day Subchronic Oral Gavage Study in Northern Bobwhite

The following is a representative protocol based on the study by Quinn et al.

- Test Animals: Northern Bobwhite (*Colinus virginianus*), both sexes.
- Acclimation: Animals are acclimated to laboratory conditions.
- Dose Groups: At least three dose levels and a vehicle control group (e.g., 0, 0.5, 3, 14, and 30 mg/kg/day in corn oil).
- Administration: Daily oral gavage for 60 consecutive days.
- Observations:

- Mortality and Clinical Signs: Observed daily.
- Body Weight and Food Consumption: Measured weekly.
- Necropsy: At the end of the 60-day period, all surviving animals are euthanized and subjected to a gross necropsy. Organ weights (liver, kidney, etc.) are recorded.
- Histopathology: Tissues of interest are collected, preserved, and examined microscopically.
- Data Analysis: Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).


Genotoxicity


There is no evidence of carcinogenicity for 2A-DNT in humans, and no long-term carcinogenicity studies in animals are available.[\[10\]](#) However, several in vitro genotoxicity studies have been conducted.

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames) Test	Salmonella typhimurium TA98, TA100	With and Without S9	Negative	[10]
DNA Damage (NM2009 test)	S. choleraesuis subsp. chol. NM2009	Without S9	Positive	[10]
Gene Mutation (HGPRT assay)	Chinese Hamster Ovary (CHO) cells	With and Without S9	Negative	[10]
Gene Mutation (HGPRT locus)	Chinese hamster V79 lung fibroblast cells	Without S9	Negative	[10]
Gene Mutation (p53 locus)	Mouse NG108 neuroblastoma and human MCF7 breast cancer cells	Not Reported	Positive	[10]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activity of 2,4,6-trinitrotoluene in an in vitro mammalian gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. dep.nj.gov [dep.nj.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of oral 2,4-dinitrotoluene exposure to the northern bobwhite (*Colinus virginianus*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a Genomics-Based Hypothetical Adverse Outcome Pathway: 2,4-Dinitrotoluene Perturbs PPAR Signaling Thus Impairing Energy Metabolism and Exercise Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. enamine.net [enamine.net]
- To cite this document: BenchChem. [Toxicological Profile of 2-Amino-4,6-dinitrotoluene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165273#toxicological-profile-of-2-amino-4-6-dinitrotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com